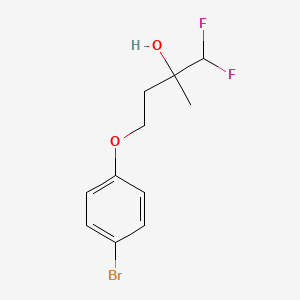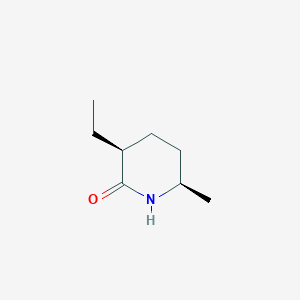![molecular formula C11H17ClN2O3 B12994294 tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)
tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[221]heptane-2-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is studied for its potential therapeutic applications. Its structure allows for the design of bio-active compounds that can interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile component in material science .
Mechanism of Action
The mechanism by which tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which display a wide array of biological activities.
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have similar structural features.
Uniqueness
tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions. Its structure provides a versatile platform for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C11H17ClN2O3 |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
NBQPLQYWJADRQW-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2C(=O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




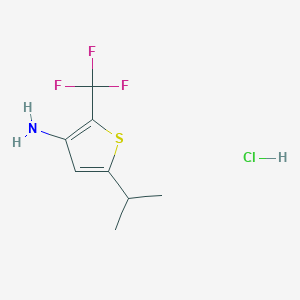
![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
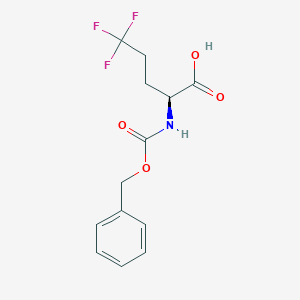

![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
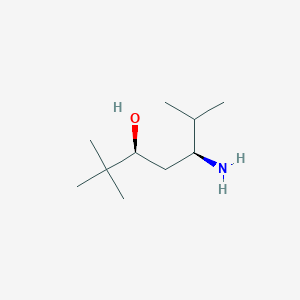
![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)
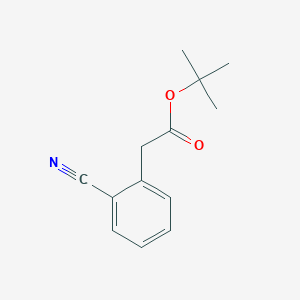

![{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)
